molecular formula C21H26N2O6S2 B2583268 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-24-7

4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2583268
M. Wt: 466.57
InChI Key: HGZIZQUMYCDKBF-UHFFFAOYSA-N
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Description

The compound “4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It has a molecular formula of C15H22N2O6S2 and a molecular weight of 390.475 Da . It contains a spirocyclic core, which is a feature common to many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the spirocyclic core and various functional groups. The spirocyclic core consists of two rings sharing a single atom, which in this case is a carbon atom . The compound also contains sulfonyl and methoxyphenyl groups, which can significantly influence its chemical properties .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Research on cyclohexane-spirohydantoin derivatives, closely related to the mentioned compound, has shown that the molecular structure influences crystal structure and supramolecular arrangements. Studies like those by Graus et al. (2010) have elucidated the role of substituents on the cyclohexane ring in forming supramolecular structures without solvent molecules, highlighting the potential for designing materials with specific crystallographic properties (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Pharmacological Research

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, similar to the target compound, have been synthesized and evaluated for their antihypertensive and anticonvulsant activities. For instance, Caroon et al. (1981) synthesized a series of 8-substituted derivatives for screening as antihypertensive agents, indicating the potential medical application of these compounds (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981). Additionally, Madaiah et al. (2012) synthesized novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives to study their anticonvulsant activities, demonstrating the pharmaceutical relevance of such structures (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, compounds structurally related to "4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane" offer insights into the synthesis of novel materials and intermediates for further chemical reactions. For example, research on sulfur-containing spiro compounds by Reddy et al. (1993) and their subsequent derivatization could inform approaches to synthesizing and functionalizing compounds for specific material science applications (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Hypoglycemic Activity

Investigations into the hypoglycemic activity of spiroimidazolidine-2,4-diones, as conducted by Iqbal et al. (2012), reveal the potential of these compounds in managing blood glucose levels. Such studies demonstrate the medical application of spiro compounds in treating diabetes and related conditions (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-8-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S2/c1-17-3-7-19(8-4-17)30(24,25)22-13-11-21(12-14-22)23(15-16-29-21)31(26,27)20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZIZQUMYCDKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

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